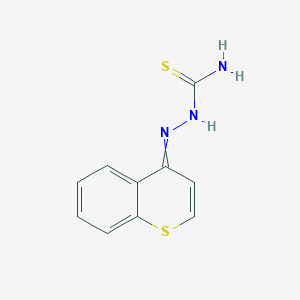![molecular formula C10H22N2O B14511055 2-(Methyl{3-[(E)-(2-methylpropylidene)amino]propyl}amino)ethan-1-ol CAS No. 63317-74-8](/img/structure/B14511055.png)
2-(Methyl{3-[(E)-(2-methylpropylidene)amino]propyl}amino)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methyl{3-[(E)-(2-methylpropylidene)amino]propyl}amino)ethan-1-ol is an organic compound that features both amine and alcohol functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl{3-[(E)-(2-methylpropylidene)amino]propyl}amino)ethan-1-ol can be achieved through several routes. One common method involves the reaction of 3-aminopropylamine with 2-methylpropanal under controlled conditions to form the intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The alcohol group in the compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
2-(Methyl{3-[(E)-(2-methylpropylidene)amino]propyl}amino)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(Methyl{3-[(E)-(2-methylpropylidene)amino]propyl}amino)ethan-1-ol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of both amine and alcohol groups allows it to participate in various biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Dimethylamino)ethan-1-ol
- 2-Methyl-2-propyl-1,3-propanediol
- N-Methyl-1-propanamine
Uniqueness
2-(Methyl{3-[(E)-(2-methylpropylidene)amino]propyl}amino)ethan-1-ol is unique due to its combination of functional groups and the presence of an imine moiety. This structure allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile intermediate in organic synthesis and industrial applications.
Propiedades
Número CAS |
63317-74-8 |
|---|---|
Fórmula molecular |
C10H22N2O |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
2-[methyl-[3-(2-methylpropylideneamino)propyl]amino]ethanol |
InChI |
InChI=1S/C10H22N2O/c1-10(2)9-11-5-4-6-12(3)7-8-13/h9-10,13H,4-8H2,1-3H3 |
Clave InChI |
KPYARSPLXJUXMO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C=NCCCN(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


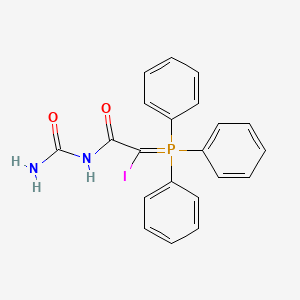
![2-hydrazinyl-8-nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14510996.png)
![Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-ynoate](/img/structure/B14511001.png)


![Methyl[tris(trifluoromethyl)]phosphanium fluoride](/img/structure/B14511006.png)
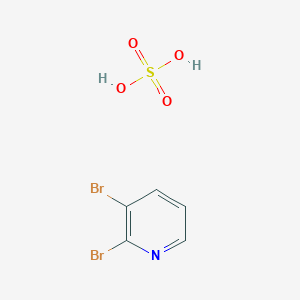
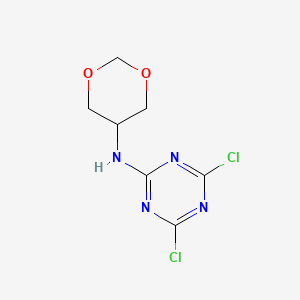
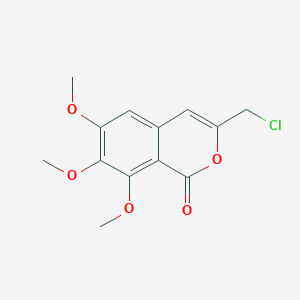
![4,5-Diazaspiro[2.4]hept-4-ene](/img/structure/B14511021.png)
![Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl-](/img/structure/B14511025.png)
![9,10,11-Trioxabicyclo[6.2.1]undec-1-ene](/img/structure/B14511028.png)

